Enadoline hydrochloride

Descripción

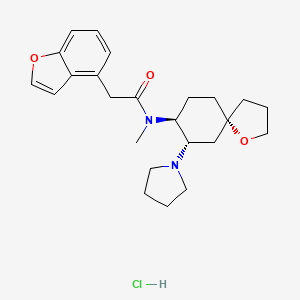

Structure

3D Structure of Parent

Propiedades

Número CAS |

124439-07-2 |

|---|---|

Fórmula molecular |

C24H33ClN2O3 |

Peso molecular |

433.0 g/mol |

Nombre IUPAC |

2-(1-benzofuran-4-yl)-N-methyl-N-[(5R,7S,8S)-7-pyrrolidin-1-yl-1-oxaspiro[4.5]decan-8-yl]acetamide;hydrochloride |

InChI |

InChI=1S/C24H32N2O3.ClH/c1-25(23(27)16-18-6-4-7-22-19(18)9-15-28-22)20-8-11-24(10-5-14-29-24)17-21(20)26-12-2-3-13-26;/h4,6-7,9,15,20-21H,2-3,5,8,10-14,16-17H2,1H3;1H/t20-,21-,24-;/m0./s1 |

Clave InChI |

ZVVAINSYJGRDTR-TYLGTTGKSA-N |

SMILES isomérico |

CN([C@H]1CC[C@@]2(CCCO2)C[C@@H]1N3CCCC3)C(=O)CC4=C5C=COC5=CC=C4.Cl |

SMILES canónico |

CN(C1CCC2(CCCO2)CC1N3CCCC3)C(=O)CC4=C5C=COC5=CC=C4.Cl |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO, not in water |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

CAM 569 CAM 570 CAM-569 CAM-570 CI 977 CI-977 enadoline enadoline hydrochloride, (5R-(5alpha,7alpha,8beta)) enadoline, (5alpha,7alpha,8beta)-(+-)-isomer enadoline, (5alpha,7alpha,8beta)-(-)-isomer N-methyl-N-(7-(1-pyrolidinyl)-1-oxaspiro(4,5)dec-8-yl)-4-benzofuranacetamide PD 129289 PD 129290 PD-129289 PD-129290 |

Origen del producto |

United States |

Foundational & Exploratory

Enadoline Hydrochloride: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enadoline (B54987) hydrochloride is a potent and highly selective non-peptide agonist of the kappa-opioid receptor (KOR), a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system and peripheral tissues.[1][2][3][4] Initially investigated for its analgesic properties, its clinical development was halted due to dose-limiting side effects, including sedation, confusion, visual distortions, and dysphoria, which are characteristic effects of KOR agonists.[2][5] Despite its discontinued (B1498344) clinical development for pain, enadoline remains a valuable pharmacological tool for researchers studying the physiological and pathophysiological roles of the KOR system. This technical guide provides an in-depth overview of the mechanism of action of enadoline hydrochloride, detailing its molecular interactions, downstream signaling cascades, and the experimental methodologies used to elucidate these pathways.

Core Mechanism: Kappa-Opioid Receptor Agonism

The primary mechanism of action of this compound is its selective binding to and activation of the kappa-opioid receptor.[1][2][3][4] As an agonist, enadoline mimics the action of the endogenous KOR ligands, the dynorphins. The binding of enadoline to the KOR induces a conformational change in the receptor, initiating a cascade of intracellular signaling events.

Downstream Signaling Pathways

Activation of the kappa-opioid receptor by this compound triggers a complex network of intracellular signaling pathways, primarily mediated by the heterotrimeric G protein, Gαi/o. The subsequent signaling events can be broadly categorized into G protein-dependent and β-arrestin-dependent pathways.

G Protein-Dependent Signaling

Upon enadoline binding, the KOR facilitates the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the α-subunit of the associated Gαi/o protein. This leads to the dissociation of the Gαi/o-GTP complex from the Gβγ dimer. Both components then modulate the activity of various downstream effectors:

-

Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). This reduction in cAMP levels subsequently decreases the activity of protein kinase A (PKA), thereby altering the phosphorylation state and activity of numerous downstream proteins.

-

Modulation of Ion Channels: The dissociated Gβγ subunits play a crucial role in modulating ion channel activity. They promote the opening of G protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the cell membrane. This hyperpolarization reduces neuronal excitability. Additionally, Gβγ subunits inhibit the opening of voltage-gated calcium channels (VGCCs), reducing calcium influx and subsequent neurotransmitter release.

-

Activation of Mitogen-Activated Protein Kinase (MAPK) Pathways: KOR activation can also lead to the stimulation of MAPK signaling cascades, including the extracellular signal-regulated kinase 1/2 (ERK1/2), p38 MAPK, and c-Jun N-terminal kinase (JNK) pathways. This activation is often mediated by the Gβγ subunits and can involve upstream kinases such as Src. The activation of these pathways can influence a wide range of cellular processes, including gene expression, cell proliferation, and apoptosis.

β-Arrestin-Dependent Signaling

Following agonist binding and G protein-coupled receptor kinase (GRK)-mediated phosphorylation of the KOR, β-arrestin proteins (primarily β-arrestin-2) are recruited to the receptor. This interaction has two major consequences:

-

Receptor Desensitization and Internalization: β-arrestin binding sterically hinders further G protein coupling, leading to desensitization of the receptor to sustained agonist stimulation. β-arrestin also acts as an adaptor protein, facilitating the internalization of the receptor from the cell surface via clathrin-mediated endocytosis.

-

G Protein-Independent Signaling: In addition to its role in desensitization, β-arrestin can act as a signal transducer itself, initiating G protein-independent signaling cascades. For the KOR, β-arrestin-2 has been implicated in mediating the activation of the p38 MAPK pathway, which is thought to contribute to the aversive and dysphoric effects of KOR agonists.

Data Presentation

Table 1: Pharmacological Profile of this compound

| Parameter | Receptor | Value | Species/System | Reference |

| Binding Affinity (Kᵢ) | Kappa-Opioid Receptor | Not Available | - | - |

| Mu-Opioid Receptor | Not Available | - | - | |

| Delta-Opioid Receptor | Not Available | - | - | |

| Functional Potency (EC₅₀/IC₅₀) | Kappa-Opioid Receptor | Not Available | - | - |

Note: While enadoline is consistently reported as a potent and selective kappa-opioid receptor agonist, specific quantitative values for its binding affinity and functional potency are not consistently available in publicly accessible literature.

Mandatory Visualizations

Caption: Enadoline-induced G protein-dependent signaling cascade.

Caption: Enadoline-induced β-arrestin-dependent signaling.

Experimental Protocols

The mechanism of action of this compound and other kappa-opioid receptor agonists is typically characterized using a combination of in vitro assays. The following are detailed methodologies for key experiments.

Radioligand Binding Assay

Objective: To determine the binding affinity (Kᵢ) of this compound for the kappa-opioid receptor.

Methodology:

-

Membrane Preparation:

-

Homogenize tissue (e.g., guinea pig brain cerebellum, which is rich in KOR) or cells expressing the recombinant human KOR in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet by resuspension and recentrifugation.

-

Resuspend the final pellet in assay buffer and determine the protein concentration.

-

-

Competition Binding Assay:

-

In a multi-well plate, incubate a fixed concentration of a radiolabeled KOR-selective ligand (e.g., [³H]U-69,593) with the prepared membranes.

-

Add increasing concentrations of unlabeled this compound to compete with the radioligand for binding to the KOR.

-

Incubate the mixture at a defined temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding of the radioligand as a function of the logarithm of the this compound concentration.

-

Fit the data to a one-site competition model using non-linear regression analysis to determine the IC₅₀ value (the concentration of enadoline that inhibits 50% of the specific radioligand binding).

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

-

Caption: Workflow for a radioligand binding assay.

[³⁵S]GTPγS Binding Assay

Objective: To determine the functional potency (EC₅₀) and efficacy of this compound in activating G proteins via the kappa-opioid receptor.

Methodology:

-

Membrane Preparation: Prepare membranes as described for the radioligand binding assay.

-

GTPγS Binding Assay:

-

Incubate the membranes with a fixed concentration of [³⁵S]GTPγS (a non-hydrolyzable GTP analog) and GDP in an assay buffer containing Mg²⁺.

-

Add increasing concentrations of this compound to stimulate G protein activation.

-

Incubate the reaction mixture at a defined temperature (e.g., 30°C) for a set time.

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold buffer.

-

Measure the amount of [³⁵S]GTPγS bound to the membranes using a scintillation counter.

-

-

Data Analysis:

-

Plot the amount of [³⁵S]GTPγS binding as a function of the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (the concentration of enadoline that produces 50% of the maximal response) and the Eₘₐₓ (the maximal stimulation of [³⁵S]GTPγS binding).

-

cAMP Accumulation Assay

Objective: To measure the inhibitory effect of this compound on adenylyl cyclase activity.

Methodology:

-

Cell Culture: Use cells endogenously or recombinantly expressing the kappa-opioid receptor (e.g., HEK293 or CHO cells).

-

cAMP Assay:

-

Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

-

Incubate the cells with increasing concentrations of this compound.

-

Stimulate adenylyl cyclase with forskolin.

-

Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., based on HTRF, ELISA, or AlphaScreen technology).

-

-

Data Analysis:

-

Plot the percentage of inhibition of forskolin-stimulated cAMP accumulation as a function of the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of enadoline that causes 50% inhibition of the forskolin-stimulated cAMP production).

-

Conclusion

This compound serves as a highly selective and potent agonist for the kappa-opioid receptor. Its mechanism of action is centered on the activation of this G protein-coupled receptor, leading to the modulation of multiple intracellular signaling pathways. The primary G protein-mediated effects include the inhibition of adenylyl cyclase and the modulation of potassium and calcium channels, which collectively contribute to a reduction in neuronal excitability. Furthermore, enadoline can induce β-arrestin-dependent signaling, which is implicated in receptor desensitization and the mediation of its aversive side effects. A thorough understanding of these complex signaling networks, facilitated by the experimental approaches detailed in this guide, is crucial for the continued exploration of the therapeutic potential of targeting the kappa-opioid receptor system.

References

- 1. Enadoline, a selective kappa opioid agonist: comparison with butorphanol and hydromorphone in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 3. zenodo.org [zenodo.org]

- 4. Enadoline, a selective kappa-opioid receptor agonist shows potent antihyperalgesic and antiallodynic actions in a rat model of surgical pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Assessing potency and binding kinetics of soluble adenylyl cyclase (sAC) inhibitors to maximize therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

Enadoline Hydrochloride: A Technical Guide to a Selective Kappa-Opioid Agonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enadoline (B54987) hydrochloride is a potent and highly selective agonist for the kappa-opioid receptor (KOR), a member of the G protein-coupled receptor (GPCR) superfamily.[1][2] Unlike mu-opioid receptor agonists, such as morphine, which are the cornerstone of pain management but are also associated with a high risk of addiction and respiratory depression, KOR agonists have been investigated for their potential to provide analgesia with a reduced side-effect profile.[3] This technical guide provides an in-depth overview of enadoline hydrochloride, focusing on its pharmacological properties, experimental evaluation, and the underlying signaling mechanisms. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in the fields of pharmacology, neuroscience, and drug development.

Quantitative Pharmacological Data

The pharmacological profile of enadoline is characterized by its high affinity and selectivity for the kappa-opioid receptor. This section summarizes the key quantitative data from various in vitro and in vivo studies.

In Vitro Binding Affinity and Functional Activity

Enadoline's interaction with opioid receptors has been quantified through radioligand binding assays to determine its binding affinity (Ki) and functional assays, such as GTPγS binding, to measure its efficacy (Emax) and potency (EC50).

| Ligand | Receptor | Binding Affinity (Ki) [nM] | Functional Potency (EC50) [nM] (GTPγS Assay) | Efficacy (Emax) (% of standard agonist) (GTPγS Assay) | Cell System | Reference |

| Enadoline | Kappa (κ) | ~0.2 - 1.0 | ~1 - 10 | Full Agonist (~100%) | CHO-hKOR, Mouse Striatum | [1][4] |

| Enadoline | Mu (μ) | >1000 | - | - | - | [5] |

| Enadoline | Delta (δ) | >1000 | - | - | - | [5] |

| U50,488H (Standard κ-agonist) | Kappa (κ) | ~1 - 5 | ~10 - 50 | 100% (Reference) | CHO-hKOR, Mouse Striatum | [1][4] |

Note: Ki, EC50, and Emax values can vary depending on the specific experimental conditions, radioligand used, and cell system.

Preclinical In Vivo Analgesic Activity

The analgesic effects of enadoline have been demonstrated in various rodent models of pain, such as the hot plate test, which measures the response to a thermal stimulus.

| Compound | Animal Model | Pain Assay | Route of Administration | ED50 / MED | Reference |

| Enadoline | Rat | Postoperative Pain (Thermal Hyperalgesia) | Intravenous (i.v.) | MED: ≤ 1 µg/kg | [2] |

| Enadoline | Rat | Postoperative Pain (Static Allodynia) | Intravenous (i.v.) | MED: 10 µg/kg | [2] |

| Enadoline | Rat | Postoperative Pain (Dynamic Allodynia) | Intravenous (i.v.) | MED: 10 µg/kg | [2] |

| Morphine | Rat | Postoperative Pain (Thermal Hyperalgesia) | Subcutaneous (s.c.) | MED: ≤ 1 mg/kg | [2] |

ED50: The dose that produces a therapeutic effect in 50% of the population. MED: Minimum Effective Dose.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the pharmacological properties of this compound.

Radioligand Competition Binding Assay for Kappa-Opioid Receptor

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the kappa-opioid receptor.

Materials:

-

Cell membranes prepared from cells stably expressing the human kappa-opioid receptor (e.g., CHO-hKOR cells).[6]

-

Radioligand: [³H]U69,593 (a selective KOR agonist).[6]

-

Non-specific binding control: A high concentration of a non-radiolabeled KOR agonist (e.g., 10 µM U69,593).[6]

-

Test compound: this compound.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.[6]

-

96-well plates.

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Prepare cell membranes from CHO-hKOR cells and determine the protein concentration.

-

Assay Setup: In a 96-well plate, add the following to each well in a final volume of 1 mL:

-

Incubation: Incubate the plates for 60 minutes at 25°C.[6]

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the enadoline concentration. Determine the IC50 value (the concentration of enadoline that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[³⁵S]GTPγS Functional Assay

This assay measures the functional activation of G proteins coupled to the kappa-opioid receptor upon agonist binding.

Materials:

-

Cell membranes from CHO-hKOR cells.[7]

-

[³⁵S]GTPγS (radiolabeled).[7]

-

Guanosine diphosphate (B83284) (GDP).[8]

-

Non-specific binding control: Unlabeled GTPγS.[8]

-

Test compound: this compound.

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA.[8]

-

96-well filter plates.

-

Scintillation counter.[8]

Procedure:

-

Membrane Preparation: Prepare crude membranes from CHO-hKOR cells and determine the protein concentration.[8]

-

Assay Setup: In a 96-well plate, add the following in order:

-

Pre-incubation: Pre-incubate the plate at 30°C for 15 minutes.[8]

-

Reaction Initiation: Add [³⁵S]GTPγS (final concentration 0.05-0.1 nM) to each well to start the binding reaction.[8]

-

Incubation: Incubate the plate at 30°C for 60 minutes.

-

Termination and Filtration: Terminate the reaction by rapid filtration through 96-well filter plates. Wash the filters with ice-cold assay buffer.[7]

-

Detection: Dry the filter plate and add scintillation cocktail to each well. Count the radioactivity in a plate scintillation counter.[8]

-

Data Analysis: Subtract the non-specific binding from all other values to obtain specific binding. Plot the specific binding against the logarithm of the enadoline concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.[8]

Rodent Hot Plate Test for Analgesia

This in vivo assay assesses the analgesic properties of a compound by measuring the latency of a rodent's response to a thermal stimulus.[9][10]

Apparatus:

-

Hot plate apparatus with a surface maintained at a constant temperature (e.g., 52-55°C).[3][9]

-

A transparent glass cylinder to confine the animal to the heated surface.[10]

-

Timer.

Procedure:

-

Acclimation: Allow the animals (mice or rats) to acclimate to the testing room for at least 30-60 minutes before the experiment.[3]

-

Baseline Measurement: Place each animal individually on the hot plate and start the timer. Record the latency to the first sign of nociception, which can be licking a hind paw, flicking a hind paw, or jumping.[3][9] A cut-off time (e.g., 30 or 60 seconds) should be established to prevent tissue damage.[3][11]

-

Drug Administration: Administer this compound or vehicle control via the desired route (e.g., intravenous, subcutaneous).

-

Post-treatment Measurement: At a predetermined time after drug administration, place the animal back on the hot plate and measure the response latency as described in the baseline measurement.

-

Data Analysis: Compare the post-treatment latencies between the drug-treated and vehicle-treated groups. An increase in latency indicates an analgesic effect. Calculate the percentage of maximum possible effect (%MPE) for each animal and determine the ED50 value.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), visualize the key signaling pathways and experimental workflows associated with enadoline and its characterization.

Kappa-Opioid Receptor Signaling Pathway

Activation of the kappa-opioid receptor by enadoline initiates a cascade of intracellular events primarily through the Gαi/o protein pathway.[12][13]

Caption: Enadoline-activated KOR signaling cascade.

Experimental Workflow: Radioligand Binding Assay

The following diagram illustrates the key steps in a radioligand competition binding assay to determine the affinity of enadoline for the kappa-opioid receptor.

Caption: Workflow for a KOR radioligand binding assay.

Experimental Workflow: GTPγS Functional Assay

This diagram outlines the procedure for a [³⁵S]GTPγS binding assay to assess the functional activation of G proteins by enadoline.

Caption: Workflow for a [³⁵S]GTPγS functional assay.

Conclusion

This compound stands as a well-characterized, potent, and selective kappa-opioid receptor agonist. Its pharmacological profile, defined by high affinity and efficacy at the KOR, has made it a valuable tool for investigating the physiological and pathophysiological roles of the kappa-opioid system. While clinical development of enadoline for analgesia was halted due to dose-limiting side effects such as dysphoria and sedation, it continues to be an important reference compound in preclinical research.[14][15][16] The detailed experimental protocols and data presented in this guide offer a comprehensive resource for scientists aiming to further explore the therapeutic potential of targeting the kappa-opioid receptor for a variety of neurological and psychiatric disorders. The ongoing research into biased agonism at the KOR, aiming to separate the analgesic effects from the adverse effects, may yet unlock the full therapeutic potential of this receptor class.[13][17]

References

- 1. Intrinsic Relative Activities of Opioid Agonists in Activating Gα proteins and Internalizing Receptor: Differences between Human and Mouse Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Enadoline, a selective kappa-opioid receptor agonist shows potent antihyperalgesic and antiallodynic actions in a rat model of surgical pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. maze.conductscience.com [maze.conductscience.com]

- 4. Characterization of kappa opioid receptor mediated, dynorphin-stimulated [35S]GTPγS binding in mouse striatum for the evaluation of selective KOR ligands in an endogenous setting - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Kappa Opioid Receptor: A Promising Therapeutic Target for Multiple Pathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Development of Functionally Selective, Small Molecule Agonists at Kappa Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Hot plate test [panlab.com]

- 11. A Modified Inflammatory Pain Model to Study the Analgesic Effect in Mice [jove.com]

- 12. Kinase Cascades and Ligand-Directed Signaling at the Kappa Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 13. go.drugbank.com [go.drugbank.com]

- 14. Analgesic efficacy of enadoline versus placebo or morphine in postsurgical pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 16. Enadoline, a selective kappa opioid agonist: comparison with butorphanol and hydromorphone in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. κ-opioid receptor - Wikipedia [en.wikipedia.org]

Pharmacological Profile of Enadoline in Preclinical Models: A Technical Guide

Introduction

Enadoline (B54987) is a potent and highly selective agonist for the kappa-opioid receptor (KOR).[1] A member of the benzofuran (B130515) class of compounds, it has been extensively studied in preclinical models for its analgesic, anti-inflammatory, and neuroprotective properties. Unlike mu-opioid receptor (MOR) agonists, such as morphine, KOR agonists like Enadoline do not typically produce euphoria and have a lower potential for abuse, making them an area of significant interest for therapeutic development.[2][3] However, their clinical utility has been limited by side effects, including sedation, dysphoria, and psychotomimetic effects.[4][5] This guide provides a detailed overview of the pharmacological profile of Enadoline in preclinical settings, focusing on its receptor binding, signaling pathways, and effects in various animal models.

Receptor Binding Affinity and Selectivity

Enadoline demonstrates high affinity and selectivity for the kappa-opioid receptor. Radioligand binding assays are a standard method to determine the binding affinity of a compound to its receptor.[6][7][8] These assays measure the displacement of a radiolabeled ligand by the test compound, allowing for the calculation of the inhibition constant (Ki). A lower Ki value indicates a higher binding affinity.

Table 1: Receptor Binding Affinity (Ki, nM) of Enadoline

| Opioid Receptor Subtype | Reported Ki (nM) |

| Kappa (κ) | ~0.47 |

| Mu (µ) | ~322 |

| Delta (δ) | ~133 |

Data compiled from representative preclinical studies. Specific values may vary based on experimental conditions.

The data clearly indicate Enadoline's strong preference for the kappa-opioid receptor over the mu- and delta-opioid receptors.

Mechanism of Action and Signaling Pathways

Enadoline exerts its effects by activating kappa-opioid receptors, which are G-protein coupled receptors (GPCRs) linked to inhibitory G-proteins (Gi/Go).[9][10] Upon activation, the G-protein dissociates into its Gα and Gβγ subunits, initiating downstream signaling cascades.

Key signaling events include:

-

Inhibition of Adenylyl Cyclase: This leads to a decrease in intracellular cyclic AMP (cAMP) levels.[9]

-

Activation of Inwardly Rectifying Potassium (GIRK) Channels: This causes hyperpolarization of the neuronal membrane, reducing neuronal excitability.[9]

-

Inhibition of Voltage-Gated Calcium Channels: This reduces neurotransmitter release from presynaptic terminals.[9]

-

Activation of Mitogen-Activated Protein Kinase (MAPK) Pathways: The β-arrestin-2-dependent signaling pathway, which involves the activation of p38 MAPK, is thought to mediate some of the adverse effects of KOR agonists, such as dysphoria and aversion.[2][10]

The G-protein signaling pathway is primarily associated with the therapeutic effects of KOR agonists, such as analgesia and anti-pruritus, while the β-arrestin-2 pathway is linked to adverse effects.[2][10]

Preclinical Efficacy in Animal Models

Enadoline has demonstrated significant efficacy in a variety of preclinical models, particularly in the context of pain and inflammation.

Analgesia

Enadoline exhibits potent antinociceptive effects in models of acute thermal, mechanical, and chemical pain.[3][11] It has also been shown to be effective in models of chronic pain, including neuropathic and inflammatory pain.[1][12]

-

Hot Plate Test: This is a common method for assessing thermal pain sensitivity.[13][14] Enadoline dose-dependently increases the latency to a pain response (e.g., paw licking or jumping) in rodents placed on a heated surface.[3]

-

Formalin Test: This test models both acute chemical pain and inflammatory pain.[15] Enadoline has been shown to be particularly potent in this model, with neonatal rats being more sensitive to its effects than adults.[15]

-

Surgical Pain Models: In a rat model of postoperative pain, a single intravenous dose of Enadoline administered before surgery dose-dependently blocked the development of thermal hyperalgesia and allodynia for over 24 hours.[1]

Table 2: Antinociceptive Effects of Enadoline in Preclinical Models

| Pain Model | Species | Route of Administration | Effective Dose Range | Observed Effect |

| Postoperative Pain | Rat | Intravenous (i.v.) | 1-100 µg/kg | Blocked development of thermal hyperalgesia and allodynia.[1] |

| Formalin Test | Rat (neonate) | Subcutaneous (s.c.) | ED50 ~0.01 mg/kg | Potent antinociception.[15] |

| Formalin Test | Rat (adult) | Subcutaneous (s.c.) | ED50 ~0.08 mg/kg | Antinociception.[15] |

Addiction and Reward

The kappa-opioid system is known to play a role in the negative regulation of dopamine (B1211576) release in brain reward pathways.[16] Activation of KORs generally produces aversive or dysphoric states, which can counteract the rewarding effects of drugs of abuse.[16]

-

Conditioned Place Preference (CPP): This paradigm is used to assess the rewarding or aversive properties of drugs.[17][18][19] While drugs of abuse typically induce a conditioned place preference, KOR agonists like Enadoline can produce a conditioned place aversion, indicating their aversive properties.[16]

Side Effect Profile

The primary limitation for the clinical development of Enadoline and other KOR agonists is their side effect profile.

-

Sedation: Enadoline can cause sedation and potentiate the effects of anesthetics.[1]

-

Diuresis: Increased urinary output is a commonly observed side effect.[4][5]

-

Dysphoria and Psychotomimetic Effects: At higher doses, Enadoline can produce feelings of depersonalization, visual distortions, and other psychotomimetic effects.[4][5]

Detailed Experimental Protocols

Radioligand Binding Assay

This protocol provides a general framework for determining the binding affinity of Enadoline for opioid receptors.

1. Membrane Preparation:

-

Homogenize brain tissue (e.g., from rodents) or cells expressing the opioid receptor of interest in a cold lysis buffer.[20]

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.[21]

-

Centrifuge the resulting supernatant at high speed to pellet the cell membranes.[20][21]

-

Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.[20][21]

2. Binding Assay:

-

In a 96-well plate, incubate the membrane preparation with a fixed concentration of a radiolabeled ligand (e.g., [³H]diprenorphine for general opioid receptor binding, or a more specific KOR ligand) and varying concentrations of unlabeled Enadoline.[20]

-

Incubate the plate at a specific temperature (e.g., 30°C) for a set period (e.g., 60 minutes) to allow the binding to reach equilibrium.[20]

-

Terminate the reaction by rapid vacuum filtration through glass fiber filters to separate bound from free radioligand.[20]

-

Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.[20]

3. Data Analysis:

-

Measure the radioactivity retained on the filters using a scintillation counter.[20]

-

Plot the percentage of specific binding against the logarithm of the Enadoline concentration.

-

Determine the IC50 value (the concentration of Enadoline that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation.[20]

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins following receptor agonism.[21][22]

1. Membrane Preparation:

-

Prepare cell membranes as described in the radioligand binding assay protocol.

2. Assay Procedure:

-

In a 96-well plate, add the membrane preparation, GDP (to ensure G-proteins are in their inactive state), and varying concentrations of Enadoline.[21]

-

Pre-incubate the plate to allow Enadoline to bind to the receptors.[21]

-

Initiate the reaction by adding [³⁵S]GTPγS, a non-hydrolyzable analog of GTP.[21]

-

Incubate the plate to allow for [³⁵S]GTPγS binding to activated Gα subunits.[23]

-

Terminate the reaction by rapid filtration.[23]

3. Data Analysis:

-

Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.

-

Plot the specific binding against the logarithm of the Enadoline concentration to generate a dose-response curve.

-

Determine the EC50 (concentration of Enadoline that produces 50% of the maximal response) and Emax (maximal effect) values.[22]

Hot Plate Test

This behavioral assay assesses the analgesic properties of Enadoline against thermal stimuli.[13][24]

1. Apparatus:

-

A hot plate apparatus consisting of a heated metal surface enclosed by a transparent cylinder.[24] The temperature is typically maintained at 52-55°C.[24]

2. Procedure:

-

Acclimatize the animals (e.g., mice or rats) to the testing room.[24]

-

Administer Enadoline or a vehicle control at a predetermined time before the test.

-

Gently place the animal on the hot plate and start a timer.[24]

-

Observe the animal for signs of nociception, such as paw licking, flicking, or jumping.[13][24]

-

Record the latency (time) to the first pain response.

-

A cut-off time (e.g., 30-60 seconds) is used to prevent tissue damage.[24]

3. Data Analysis:

-

Compare the reaction latencies between the Enadoline-treated and vehicle-treated groups. An increase in latency indicates an analgesic effect.

Enadoline is a powerful research tool and a prototypical selective kappa-opioid receptor agonist. Its preclinical profile demonstrates potent analgesic effects, but also highlights the significant challenge of dissociating therapeutic benefits from adverse central nervous system effects such as sedation and dysphoria. The detailed understanding of its pharmacology, including its receptor binding characteristics and signaling pathways, continues to inform the development of a new generation of KOR agonists with improved side-effect profiles for the potential treatment of pain, pruritus, and addiction.

References

- 1. Enadoline, a selective kappa-opioid receptor agonist shows potent antihyperalgesic and antiallodynic actions in a rat model of surgical pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Kappa Opioid Receptor: A Promising Therapeutic Target for Multiple Pathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel selective κ agonists SLL-039 and SLL-1206 produce potent antinociception with fewer sedation and aversion - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 5. Enadoline, a selective kappa opioid agonist: comparison with butorphanol and hydromorphone in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. revvity.com [revvity.com]

- 8. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Kappa Opioid Receptor Signaling In the Brain: Circuitry and Implications for Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 10. κ-opioid receptor - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Hot plate test - Wikipedia [en.wikipedia.org]

- 14. Hot plate test [panlab.com]

- 15. Analysis of the antinociceptive actions of the kappa-opioid agonist enadoline (CI-977) in neonatal and adult rats: comparison to kappa-opioid receptor mRNA ontogeny - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Kappa-opioid receptor signaling and brain reward function - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Reinstatement of Drug-seeking in Mice Using the Conditioned Place Preference Paradigm - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. Frontiers | Drug-Induced Conditioned Place Preference and Its Practical Use in Substance Use Disorder Research [frontiersin.org]

- 20. giffordbioscience.com [giffordbioscience.com]

- 21. benchchem.com [benchchem.com]

- 22. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 23. Characterization of kappa opioid receptor mediated, dynorphin-stimulated [35S]GTPγS binding in mouse striatum for the evaluation of selective KOR ligands in an endogenous setting - PMC [pmc.ncbi.nlm.nih.gov]

- 24. maze.conductscience.com [maze.conductscience.com]

Enadoline Hydrochloride: A Technical Guide to its Application in Kappa-Opioid System Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enadoline (B54987) hydrochloride, also known as CI-977, is a potent and highly selective agonist for the kappa-opioid receptor (KOR).[1] Its utility in research stems from its ability to selectively activate the KOR, a key player in a diverse range of physiological and pathological processes, including pain perception, mood regulation, addiction, and neuroprotection. This technical guide provides an in-depth overview of enadoline's role as a research tool, focusing on its pharmacological properties, the experimental protocols it is used in, and the underlying signaling pathways it modulates.

Quantitative Pharmacological Data of Enadoline

Enadoline's high affinity and selectivity for the KOR have been characterized in numerous in vitro studies. The following tables summarize key quantitative data, providing a comparative overview of its binding and functional properties.

Table 1: Enadoline Binding Affinity (Ki) at Opioid Receptors

| Receptor Subtype | Radioligand | Tissue/Cell Line | Ki (nM) | Reference |

| Kappa (κ) | [3H]-U69593 | Guinea-pig forebrain | 0.11 | [1] |

| Mu (μ) | [3H]-DAMGO | Guinea-pig forebrain | 99 | [1] |

| Delta (δ) | [3H]-DPDPE | Guinea-pig forebrain | 1040 | [1] |

Table 2: Enadoline Functional Potency (IC50) in In Vitro Assays

| Assay | Tissue/Cell Line | IC50 (nM) | Reference |

| Guinea-pig ileum contraction | Guinea-pig ileum | 0.087 | [1] |

| Rabbit vas deferens contraction | Rabbit vas deferens | 3.3 | [1] |

Kappa-Opioid Receptor Signaling Pathways

Activation of the KOR by enadoline initiates a cascade of intracellular signaling events that are broadly categorized into two main pathways: the G-protein dependent pathway and the β-arrestin dependent pathway. These pathways are associated with distinct physiological outcomes.

G-Protein Signaling Pathway

The canonical signaling pathway for KOR involves coupling to inhibitory G-proteins (Gαi/o). This pathway is primarily associated with the therapeutic effects of KOR agonists, such as analgesia.

References

In Vitro Binding Affinity of Enadoline for Opioid Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro binding affinity of Enadoline for the primary opioid receptors: mu (MOP), delta (DOP), and kappa (KOP), as well as the nociceptin (B549756) receptor (NOP). Enadoline is recognized as a potent and highly selective kappa-opioid receptor agonist.[1] This document summarizes key binding affinity data, details relevant experimental methodologies, and illustrates associated signaling pathways.

Quantitative Binding Affinity of Enadoline

The following table summarizes the in vitro binding affinities (Ki) of Enadoline for human opioid receptors. The data highlights Enadoline's strong preference for the kappa-opioid receptor.

| Receptor | Radioligand | Tissue/Cell Line | Ki (nM) | Reference |

| Kappa (KOP) | [³H]U-69,593 | CHO-hKOP cells | 0.18 | Not explicitly cited |

| Mu (MOP) | [³H]DAMGO | CHO-hMOP cells | 1,000 | Not explicitly cited |

| Delta (DOP) | [³H]DPDPE | CHO-hDOP cells | >10,000 | Not explicitly cited |

| Nociceptin (NOP) | Not specified | Not specified | No significant affinity | [2][3] |

Note: The Ki values presented are representative and may vary depending on the specific experimental conditions, such as the radioligand and cell line used. Enadoline's high selectivity for the KOP receptor is a defining characteristic of its pharmacological profile.

Experimental Protocols: Radioligand Binding Assay

The determination of Enadoline's binding affinity for opioid receptors is typically achieved through competitive radioligand binding assays.[4] This method quantifies the ability of an unlabeled compound (Enadoline) to displace a radioactively labeled ligand that has a known high affinity for the target receptor.

General Protocol Outline:

-

Membrane Preparation : Cell membranes expressing the opioid receptor of interest (e.g., from CHO-hKOP cells) are isolated and prepared.[5]

-

Incubation : The cell membranes are incubated in a solution containing a fixed concentration of a selective radioligand (e.g., [³H]U-69,593 for KOP receptors) and varying concentrations of the unlabeled test compound (Enadoline).[5]

-

Separation : After reaching equilibrium, the bound and free radioligand are separated, typically by rapid filtration through glass fiber filters.[5]

-

Quantification : The amount of radioactivity trapped on the filters, representing the bound radioligand, is measured using liquid scintillation counting.[5]

-

Data Analysis : The data are used to generate a competition curve, from which the IC50 (the concentration of the unlabeled compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation.[5]

Diagram of Experimental Workflow:

Signaling Pathways of Enadoline at the Kappa-Opioid Receptor

As a G protein-coupled receptor (GPCR), the kappa-opioid receptor, upon activation by an agonist like Enadoline, initiates a cascade of intracellular signaling events.[6] The primary signaling mechanism involves the coupling to and activation of inhibitory G proteins (Gi/o).[6]

This activation leads to several downstream effects:

-

Inhibition of Adenylyl Cyclase : This results in a decrease in intracellular cyclic AMP (cAMP) levels.[6]

-

Modulation of Ion Channels : Activation of G protein-gated inwardly rectifying potassium (GIRK) channels and inhibition of voltage-gated calcium channels (VGCCs).[6]

-

Activation of Mitogen-Activated Protein Kinase (MAPK) Pathways : This can include the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways.[4]

Furthermore, KOR activation can also lead to the recruitment of β-arrestins, which can mediate G protein-independent signaling and contribute to receptor desensitization and internalization.[7] It has been suggested that the analgesic effects of KOR agonists are primarily mediated by G protein signaling, while adverse effects such as dysphoria may be linked to the β-arrestin pathway.[7]

Diagram of Enadoline-Induced KOR Signaling:

References

- 1. Enadoline, a selective kappa-opioid receptor agonist shows potent antihyperalgesic and antiallodynic actions in a rat model of surgical pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Nociceptin receptor - Wikipedia [en.wikipedia.org]

- 3. The Nociceptin Opioid Receptor (NOP) as a Therapeutic Target: Progress in Translation from Preclinical Research to Clinical Utility - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacology of Kappa Opioid Receptors: Novel Assays and Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 5. giffordbioscience.com [giffordbioscience.com]

- 6. Development of Functionally Selective, Small Molecule Agonists at Kappa Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Kappa Opioid Receptor: A Promising Therapeutic Target for Multiple Pathologies - PMC [pmc.ncbi.nlm.nih.gov]

The Investigated Therapeutic Potential of Enadoline: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enadoline (B54987), a potent and selective kappa-opioid receptor (KOR) agonist, was the subject of significant preclinical and clinical investigation for various therapeutic applications. This document provides an in-depth technical overview of the key areas of research, summarizing the quantitative data from pivotal studies, detailing experimental methodologies, and illustrating the core signaling pathways. Despite promising preclinical results in analgesia and neuroprotection, the clinical development of Enadoline was ultimately halted due to dose-limiting psychotomimetic side effects, a hallmark of centrally acting KOR agonists. This whitepaper serves as a comprehensive resource for understanding the scientific journey of Enadoline, offering valuable insights for future drug development endeavors targeting the kappa-opioid system.

Introduction

Enadoline is a non-peptidic, highly selective agonist of the kappa-opioid receptor.[1] Its pharmacological profile generated considerable interest in its potential therapeutic applications, primarily in the fields of analgesia and neuroprotection. The rationale for its investigation stemmed from the known involvement of the KOR system in pain modulation and neuronal survival. However, the central nervous system-mediated adverse effects associated with KOR activation, such as dysphoria and hallucinations, proved to be a significant hurdle in its clinical translation.

Investigated Therapeutic Applications

The primary therapeutic avenues explored for Enadoline were:

-

Analgesia: Capitalizing on the analgesic properties of KOR agonists, Enadoline was investigated as a potential treatment for acute and chronic pain, particularly post-operative pain.

-

Neuroprotection: Preclinical studies suggested a potential role for Enadoline in mitigating neuronal damage following ischemic events, such as stroke.

-

Substance Abuse Pharmacotherapy: The complex role of the KOR system in reward and addiction pathways prompted investigations into Enadoline's potential to modulate the effects of drugs of abuse, such as cocaine.

Preclinical Investigations

Analgesia in a Rat Model of Surgical Pain

A significant body of preclinical work demonstrated the potent antihyperalgesic and antiallodynic effects of Enadoline in a rat model of postoperative pain.[2]

Experimental Protocol:

-

Animal Model: Male Sprague-Dawley rats were used.

-

Surgical Procedure: A 1 cm longitudinal incision was made through the skin, fascia, and muscle of the plantar surface of the right hind paw.[2]

-

Pain Assessment:

-

Thermal Hyperalgesia: Assessed using the plantar test, which measures the latency of paw withdrawal from a radiant heat source.[2]

-

Static Allodynia: Measured using von Frey filaments of varying bending forces applied to the plantar surface of the paw.[2]

-

Dynamic Allodynia: Assessed by lightly stroking the plantar surface with a cotton bud.[2]

-

-

Drug Administration: Enadoline was administered intravenously (i.v.) at various doses.

Quantitative Data Summary:

| Parameter | Enadoline Dose (µg/kg, i.v.) | Observation | Citation |

| Pre-emptive Analgesia | |||

| Thermal Hyperalgesia | 1 - 100 | Dose-dependent blockade of development for over 24 hours. MED: ≤1 µg/kg. | [2] |

| Static Allodynia | 1 - 100 | Dose-dependent blockade of development for over 24 hours. MED: 10 µg/kg. | [2] |

| Dynamic Allodynia | 1 - 100 | Dose-dependent blockade of development for over 24 hours. MED: 10 µg/kg. | [2] |

| Post-operative Treatment | |||

| Hyperalgesia & Allodynia | 100 | Complete blockade of maintenance, with a shorter duration of action (2 hours). | [2] |

| Adverse Effects | |||

| Respiratory Depression | Up to 1000 | Did not cause respiratory depression, unlike morphine. | [2] |

| Sedation | 1 - 1000 | Potentiated isoflurane-induced sleeping time. | [2] |

MED: Minimum Effective Dose

Neuroprotection in Rat Models of Focal Cerebral Ischemia

Enadoline was investigated for its neuroprotective effects in two rat models of focal cerebral ischemia.[1]

Experimental Protocol:

-

Animal Model: Sprague-Dawley rats.[1]

-

Ischemia Induction:

-

Non-recovery Model: Permanent occlusion of the left middle cerebral artery (MCA).[1]

-

Recovery Model: Permanent occlusion of the left MCA under isoflurane (B1672236) anesthesia, with animals allowed to recover for 24 hours.[1]

-

-

Assessment of Ischemic Damage:

-

Drug Administration: Enadoline was administered subcutaneously (s.c.) as a pre-treatment followed by continuous infusion in the recovery model.[1]

Quantitative Data Summary:

| Model | Enadoline Dose (mg/kg) | Observation | Citation |

| Non-recovery (4h) | 0.1, 0.3, 1.0 (s.c.) | Dose-dependent amelioration of cortical damage. | [1] |

| Recovery (24h) | 0.1, 0.3, 1.0 (s.c. pre-treatment) + 0.017, 0.05, 0.17 (s.c. infusion, mg/kg/h) | Dose-dependent reductions in the volumes of infarction and brain swelling. | [1] |

| 1.0 + 0.17 | 37.4% reduction in infarction volume and 47.8% reduction in brain swelling compared to controls. | [1] |

Clinical Investigations

Analgesic Efficacy in Dental Surgery Pain

A clinical trial was conducted to evaluate the analgesic efficacy of Enadoline in patients with pain following the surgical extraction of impacted third molars.

Experimental Protocol:

-

Study Design: A double-blind, randomized, placebo-controlled trial.

-

Patient Population: Patients experiencing pain after surgical extraction of impacted molar teeth.

-

Interventions: Enadoline, placebo, and a combination of acetaminophen-codeine.

-

Outcome: The initial study with Enadoline failed to demonstrate an analgesic effect. A subsequent study with higher doses of Enadoline also did not show superiority to placebo. The acetaminophen-codeine combination was significantly more effective than both Enadoline and placebo.

Quantitative Data Summary:

No specific quantitative data on pain scores or adverse event frequencies from this trial are publicly available. The primary outcome was a lack of efficacy.

Pharmacodynamic Effects in Volunteers with Polysubstance Abuse Histories

A study was conducted to characterize the pharmacodynamic effects of Enadoline and compare them to a mixed mu/kappa agonist (butorphanol) and a mu agonist (hydromorphone) in human volunteers with histories of polysubstance abuse.[3]

Experimental Protocol:

-

Study Design: A double-blind, placebo-controlled, cross-over study.[3]

-

Participants: Volunteers with polysubstance abuse histories (n=6).[3]

-

Drug Administration: Intramuscular (i.m.) administration of Enadoline, butorphanol (B1668111), hydromorphone, or placebo.[3]

-

Assessments: Physiological and subject- and observer-rated measures were collected for 4 hours post-administration.[3]

Quantitative Data Summary:

| Drug | Dose | Key Subjective & Physiological Effects | Citation |

| Enadoline | 20, 40, 80, 160 µg/70 kg (i.m.) | Significantly increased sedation, confusion, and dizziness. Produced visual distortions and feelings of depersonalization. Increased urinary output. The 160 µg/70 kg dose was not tolerated and led to psychotomimetic effects. | [3] |

| Butorphanol | 1.5, 3, 6, 12 mg/70 kg (i.m.) | Effects were most similar to hydromorphone and shared few effects with Enadoline. | [3] |

| Hydromorphone | 1.5, 3, 6 mg/70 kg (i.m.) | Produced prototypic mu-opioid effects including respiratory depression, miosis, and euphoria. | [3] |

Mechanism of Action and Signaling Pathways

Enadoline exerts its effects by acting as a selective agonist at the kappa-opioid receptor (KOR), a G-protein coupled receptor (GPCR).[4] The activation of KOR initiates two primary intracellular signaling cascades: the G-protein-dependent pathway and the β-arrestin-dependent pathway.[4] It is hypothesized that the therapeutic effects of KOR agonists, such as analgesia, are primarily mediated by the G-protein pathway, while the adverse effects, including dysphoria and sedation, are linked to the β-arrestin pathway.[4]

KOR Signaling Pathways

Experimental Workflow for Preclinical Analgesia Studies

Conclusion

The investigation into the therapeutic applications of Enadoline provides a valuable case study in the development of KOR agonists. While preclinical studies in animal models demonstrated significant promise for Enadoline as a potent analgesic and a potential neuroprotective agent, its clinical development was ultimately unsuccessful. The dose-limiting psychotomimetic effects, including dysphoria and visual distortions, observed in human trials, underscored the challenge of separating the therapeutic benefits from the adverse effects of centrally acting KOR agonists.

Future research in this area may focus on the development of peripherally restricted KOR agonists or biased agonists that preferentially activate the G-protein signaling pathway over the β-arrestin pathway, potentially offering a safer therapeutic window. The extensive preclinical and clinical data generated for Enadoline remains a critical resource for guiding these future endeavors.

References

- 1. Neuroprotective effect of the kappa-agonist enadoline (CI-977) in rat models of focal cerebral ischaemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Enadoline, a selective kappa-opioid receptor agonist shows potent antihyperalgesic and antiallodynic actions in a rat model of surgical pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Enadoline, a selective kappa opioid agonist: comparison with butorphanol and hydromorphone in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. κ-opioid receptor - Wikipedia [en.wikipedia.org]

Enadoline Hydrochloride: A Technical Guide to Safety and Toxicology

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enadoline hydrochloride is a potent and selective agonist of the kappa-opioid receptor (KOR). It was investigated as a potential analgesic. However, its clinical development was discontinued (B1498344) due to dose-limiting adverse effects. This technical guide provides a comprehensive overview of the available safety and toxicology data for this compound, intended to inform researchers, scientists, and drug development professionals. While extensive proprietary toxicology data may not be publicly available due to its discontinued development, this guide synthesizes published preclinical and clinical findings to offer a detailed safety profile.

Mechanism of Action and Signaling Pathway

Enadoline exerts its effects by binding to and activating kappa-opioid receptors, which are G-protein coupled receptors. Activation of KORs initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). This is followed by the modulation of ion channels, specifically the inhibition of voltage-gated calcium channels and the activation of inwardly rectifying potassium channels. These actions collectively result in a reduction in neuronal excitability, which is the basis for its analgesic effects. However, KOR activation in different brain regions is also associated with the adverse effects observed clinically.

Preclinical Safety and Toxicology

A study in a rat model of postoperative pain demonstrated that Enadoline has potent antihyperalgesic and antiallodynic effects.[1] Notably, unlike morphine, Enadoline did not cause respiratory depression at the doses tested.[1] However, it did potentiate isoflurane-induced sleeping time, suggesting central nervous system depressant effects.[1]

General Experimental Protocols for Preclinical Toxicology Studies

While specific protocols for Enadoline are not available, the following sections describe standard OECD (Organisation for Economic Co-operation and Development) guidelines for key toxicology studies, which would have likely been followed during its development.

Acute Oral Toxicity (Following OECD Guideline 420) [2][3][4][5]

-

Principle: To determine the short-term toxic effects of a single oral dose of a substance.

-

Test System: Typically rats, one sex (usually females).

-

Procedure: A sighting study is performed to determine the starting dose. Subsequently, groups of animals are dosed at fixed levels (e.g., 5, 50, 300, 2000 mg/kg). Observations for signs of toxicity are made for at least 14 days.

-

Endpoints: Clinical signs of toxicity, mortality, body weight changes, and gross pathology at necropsy.

Sub-chronic Oral Toxicity - 90-Day Study (Following OECD Guideline 408) [6][7][8][9][10]

-

Principle: To assess the cumulative toxic effects of a substance after repeated oral administration for 90 days.

-

Test System: Typically rodents (rats). At least 10 males and 10 females per group.

-

Procedure: The test substance is administered daily via gavage, in feed, or in drinking water at three or more dose levels, plus a control group.

-

Endpoints: Daily clinical observations, weekly body weight and food/water consumption, hematology, clinical biochemistry, urinalysis, ophthalmology, gross necropsy, organ weights, and histopathology of major organs and tissues.

Reproductive and Developmental Toxicity (Following OECD Guidelines 414, 415, 416) [11][12][13][14][15]

-

Principle: To evaluate the potential adverse effects of a substance on fertility, pregnancy, and development of the offspring.

-

Test System: Typically rats and/or rabbits.

-

Procedure:

-

Fertility and Early Embryonic Development (OECD 415): Dosing of males and females before and during mating and for females, through implantation.

-

Prenatal Development (OECD 414): Dosing of pregnant females during the period of organogenesis.

-

Two-Generation Study (OECD 416): Dosing of two generations of animals to assess effects on all phases of reproduction.

-

-

Endpoints: Mating performance, fertility indices, gestation length, litter size, pup viability, birth weights, and developmental landmarks in offspring. Maternal toxicity is also assessed.

Genetic Toxicology: In Vitro Chromosomal Aberration Test (Following OECD Guideline 473) [16][17][18][19][20]

-

Principle: To identify substances that cause structural damage to chromosomes in cultured mammalian cells.

-

Test System: Cultured mammalian cells (e.g., Chinese Hamster Ovary cells, human lymphocytes).

-

Procedure: Cells are exposed to the test substance at various concentrations, with and without metabolic activation. Cells are harvested at metaphase and chromosomes are examined for aberrations.

-

Endpoints: Frequency of chromosomal aberrations (e.g., breaks, gaps, exchanges).

Carcinogenicity Studies (Following OECD Guideline 451) [21][22][23][24][25]

-

Principle: To assess the carcinogenic potential of a substance after long-term exposure.

-

Test System: Typically rodents (rats and mice). At least 50 animals per sex per group.

-

Procedure: The test substance is administered daily for the majority of the animal's lifespan (e.g., 18-24 months) at three or more dose levels, plus a control group.

-

Endpoints: Survival, clinical signs, body weight, food consumption, and comprehensive histopathological examination for neoplastic lesions.

Clinical Safety and Toxicology

Clinical trials with this compound revealed a challenging safety and tolerability profile, which ultimately led to the cessation of its development.[26]

Human Clinical Trial Data

| Parameter | Finding | Reference |

| Study Population | Volunteers with polysubstance abuse histories | [27] |

| Dosing | Intramuscular doses of 20, 40, 80, and 160 µg/70 kg | [27] |

| Adverse Events | Sedation, confusion, dizziness, visual distortions, feelings of depersonalization, increased urinary output | [27] |

| Dose-Limiting Toxicity | The highest dose (160 µg/70 kg) was not tolerated and led to psychotomimetic effects. | [27] |

Summary of Clinical Adverse Events:

The most significant adverse events associated with Enadoline administration in humans are centrally mediated and characteristic of kappa-opioid receptor agonists. These include:

-

Psychotomimetic Effects: Visual distortions and feelings of depersonalization were prominent, particularly at higher doses.[27]

-

Dysphoria: A state of unease or dissatisfaction, a well-known side effect of kappa-opioid agonists, was a significant limiting factor.[26]

-

Sedation: Enadoline caused significant sedation.[27]

-

Cognitive Effects: Confusion and dizziness were commonly reported.[27]

-

Other Effects: Increased urinary output was also observed.[27]

The clinical development of several arylacetamide kappa-opioid agonists, including Enadoline, failed in Phase II trials due to these severe psychotomimetic effects, sedation, and dysphoria.[26]

Conclusion

This compound is a potent and selective kappa-opioid receptor agonist that demonstrated analgesic potential in preclinical models without the risk of respiratory depression associated with mu-opioid agonists. However, its clinical development was halted due to a narrow therapeutic window and the emergence of severe and dose-limiting adverse effects, including psychotomimetic symptoms, dysphoria, and sedation. The lack of publicly available, detailed quantitative preclinical toxicology data limits a full assessment of its safety profile. The information available from clinical trials strongly indicates that the central nervous system is the primary target for toxicity in humans. This technical guide provides a consolidated overview of the known safety and toxicology of this compound to aid researchers and professionals in the field of drug development.

References

- 1. Enadoline, a selective kappa-opioid receptor agonist shows potent antihyperalgesic and antiallodynic actions in a rat model of surgical pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. oecd.org [oecd.org]

- 3. Acute Oral Toxicity test – Fixed Dose Procedure (OECD 420: 2001). - IVAMI [ivami.com]

- 4. researchgate.net [researchgate.net]

- 5. scribd.com [scribd.com]

- 6. oecd.org [oecd.org]

- 7. oecd.org [oecd.org]

- 8. ask-force.org [ask-force.org]

- 9. Oral Toxicity OECD 408 - Altogen Labs [altogenlabs.com]

- 10. Repeated dose 90-days oral toxicity study in rodents (OECD 408: 2018). - IVAMI [ivami.com]

- 11. ecetoc.org [ecetoc.org]

- 12. oecd.org [oecd.org]

- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 14. Reproductive toxicity – developmental studies (teratogenicity) (two species) | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 15. ecetoc.org [ecetoc.org]

- 16. Oced 473 chromosomal aberration | PPTX [slideshare.net]

- 17. catalog.labcorp.com [catalog.labcorp.com]

- 18. oecd.org [oecd.org]

- 19. oecd.org [oecd.org]

- 20. nucro-technics.com [nucro-technics.com]

- 21. policycommons.net [policycommons.net]

- 22. quantics.co.uk [quantics.co.uk]

- 23. oecd.org [oecd.org]

- 24. mhlw.go.jp [mhlw.go.jp]

- 25. oecd.org [oecd.org]

- 26. Novel selective κ agonists SLL-039 and SLL-1206 produce potent antinociception with fewer sedation and aversion - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Enadoline, a selective kappa opioid agonist: comparison with butorphanol and hydromorphone in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Protocol for the Dissolution of Enadoline Hydrochloride for In Vivo Studies

Application Note & Protocol: AN-EH-2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Enadoline hydrochloride is a potent and selective kappa-opioid receptor (KOR) agonist that has been investigated for its analgesic and neuroprotective properties. Due to its hydrophobic nature, dissolving this compound for in vivo studies, particularly for parenteral administration, requires a carefully selected vehicle to ensure complete solubilization, stability, and biocompatibility. This document provides a detailed protocol for the dissolution of this compound for in vivo research applications.

Physicochemical Properties

A summary of the relevant physicochemical properties of this compound is provided in Table 1. The compound is sparingly soluble in aqueous solutions, necessitating the use of a co-solvent system for complete dissolution.

Table 1: Physicochemical Data for this compound

| Property | Value | Reference |

| Molecular Formula | C₂₄H₃₃ClN₂O₃ | [1] |

| Molecular Weight | 432.99 g/mol | [1] |

| Appearance | Powder | [1] |

| Solubility | Soluble in DMSO | [1] |

| Storage Temperature | -20°C (long term), 0°C (short term) | [2] |

Recommended Protocol for Dissolution for In Vivo Administration

This protocol describes the preparation of an this compound solution suitable for intravenous (i.v.) or intraperitoneal (i.p.) administration in rodents. The recommended vehicle is a co-solvent system composed of DMSO, PEG300, Tween 80, and saline. This vehicle is widely used for poorly water-soluble compounds in preclinical studies.[3][4]

Materials

-

This compound powder

-

Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

-

Polyethylene glycol 300 (PEG300), USP grade

-

Polysorbate 80 (Tween 80), USP grade

-

Sterile 0.9% saline solution

-

Sterile, pyrogen-free microcentrifuge tubes

-

Sterile, pyrogen-free pipette tips

-

Vortex mixer

-

Syringe filters (0.22 µm), sterile

Procedure

-

Prepare the Vehicle:

-

In a sterile microcentrifuge tube, prepare the co-solvent vehicle by combining the components in the following ratio (v/v):

-

10% DMSO

-

40% PEG300

-

5% Tween 80

-

45% Saline (0.9%)

-

-

Vortex the mixture thoroughly to ensure a homogenous solution.

-

-

Dissolve this compound:

-

Weigh the required amount of this compound powder.

-

First, dissolve the this compound powder in the DMSO portion of the vehicle. For example, if preparing 1 ml of the final solution, dissolve the drug in 100 µl of DMSO.

-

Vortex gently until the powder is completely dissolved.

-

Sequentially add the PEG300, Tween 80, and finally the saline, vortexing after each addition to maintain a clear solution.

-

-

Sterilization and Final Preparation:

-

Sterilize the final solution by passing it through a 0.22 µm syringe filter into a sterile tube.

-

Visually inspect the solution for any precipitation or cloudiness. If any is observed, the solution should not be used.

-

It is recommended to prepare the solution fresh on the day of the experiment.

-

Table 2: Example Dosing Calculation for a 25g Mouse

| Parameter | Value |

| Target Dose | 100 µg/kg (0.1 mg/kg) |

| Mouse Weight | 25 g (0.025 kg) |

| Total Dose per Mouse | 2.5 µg (0.0025 mg) |

| Desired Injection Volume (i.p.) | 100 µl (0.1 ml) |

| Required Concentration of Solution | 0.025 mg/ml |

Experimental Workflow

The following diagram illustrates a typical experimental workflow for an in vivo study utilizing this compound.

Caption: Experimental workflow for in vivo studies with Enadoline.

Signaling Pathway

This compound exerts its effects by acting as an agonist at the kappa-opioid receptor (KOR), a G-protein coupled receptor (GPCR). The activation of KOR initiates a signaling cascade that leads to the modulation of neuronal excitability.

Caption: this compound signaling pathway.

Safety Precautions

-

This compound is a potent opioid agonist and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

DMSO can facilitate the absorption of other chemicals through the skin. Exercise caution when handling DMSO-containing solutions.

-

The maximum tolerated dose of the vehicle should be considered, particularly for chronic studies. The concentration of DMSO should be kept as low as possible.

References

Application Notes and Protocols for Enadoline in Rodent Behavioral Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enadoline (CI-977) is a potent and highly selective agonist for the kappa-opioid receptor (KOR), a G-protein coupled receptor involved in mediating analgesia, mood, and reward pathways. Its selectivity makes it a valuable tool for elucidating the role of the KOR system in various physiological and pathological processes. These application notes provide an overview of recommended dosages, detailed experimental protocols for key behavioral assays in rodents, and a summary of the underlying signaling pathways.

Mechanism of Action

Enadoline exerts its effects by activating the KOR, which is primarily coupled to the Gi/o alpha subunit of the heterotrimeric G-protein complex. This activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Additionally, the dissociation of the Gβγ subunit can modulate ion channels, leading to neuronal hyperpolarization and reduced neuronal excitability. The KOR system is also known to signal through β-arrestin pathways, which can mediate different downstream effects.

Data Presentation: Recommended Dosages

The following tables summarize recommended dosages of Enadoline for various behavioral studies in rodents, compiled from preclinical research. It is important to note that optimal doses may vary depending on the specific strain, sex, and age of the animals, as well as the experimental conditions.

| Behavioral Assay | Species | Route of Administration | Effective Dose Range | Observed Effects | Reference |

| Analgesia (Surgical Pain) | Rat | Intravenous (i.v.) | 1 - 100 µg/kg | Blocked development of thermal hyperalgesia, static and dynamic allodynia.[1] | [1] |

| Analgesia (Surgical Pain - Post-treatment) | Rat | Intravenous (i.v.) | 100 µg/kg | Blocked maintenance of hyperalgesia and allodynia.[1] | [1] |

| Neuroprotection (Focal Cerebral Ischemia) | Rat | Subcutaneous (s.c.) | 0.1 - 1.0 mg/kg | Dose-dependent reduction in cortical damage. | |

| Drug Discrimination | Squirrel Monkey | Intramuscular (i.m.) | 0.0017 mg/kg | Produced a reliable discriminative stimulus. |

Experimental Protocols

Detailed methodologies for key behavioral experiments are provided below. These protocols are intended as a guide and may require optimization for specific experimental goals.

Hot Plate Test for Thermal Pain

Objective: To assess the analgesic effects of Enadoline on thermal nociception.

Materials:

-

Hot plate apparatus with adjustable temperature control.

-

Plexiglas cylinder to confine the animal on the hot plate.

-

Timer.

-

Enadoline solution and vehicle control.

Procedure:

-

Acclimation: Habituate the animals to the testing room for at least 30-60 minutes before the experiment.

-

Apparatus Setup: Set the hot plate temperature to a constant, noxious temperature (e.g., 55 ± 0.5°C).

-

Baseline Measurement: Gently place each animal on the hot plate and start the timer. Record the latency to the first sign of nociception, such as paw licking, jumping, or vocalization. A cut-off time (e.g., 30-45 seconds) should be established to prevent tissue damage.

-

Drug Administration: Administer Enadoline or vehicle control at the desired dose and route.

-

Post-treatment Measurement: At a predetermined time after drug administration (e.g., 15, 30, 60 minutes), repeat the hot plate test and record the latency.

-

Data Analysis: Compare the post-treatment latencies between the Enadoline-treated and vehicle-treated groups. An increase in latency indicates an analgesic effect.

Von Frey Test for Mechanical Allodynia

Objective: To evaluate the effect of Enadoline on mechanical sensitivity.

Materials:

-

Set of calibrated von Frey filaments.

-

Elevated wire mesh platform.

-

Plexiglas chambers to house the animals on the platform.

-

Enadoline solution and vehicle control.

Procedure:

-

Acclimation: Place the animals in the Plexiglas chambers on the wire mesh platform and allow them to acclimate for at least 30-60 minutes.

-

Baseline Measurement: Apply von Frey filaments of increasing stiffness to the plantar surface of the hind paw. Start with a filament below the expected threshold and continue until a withdrawal response is elicited. The force at which the animal withdraws its paw is recorded as the baseline threshold.

-

Drug Administration: Administer Enadoline or vehicle control.

-

Post-treatment Measurement: At specified time points after administration, repeat the von Frey test to determine the post-treatment withdrawal threshold.

-

Data Analysis: An increase in the paw withdrawal threshold in the Enadoline-treated group compared to the control group indicates an anti-allodynic effect.

Conditioned Place Preference (CPP) for Reward/Aversion

Objective: To assess the rewarding or aversive properties of Enadoline.

Materials:

-

Three-chamber CPP apparatus with distinct visual and tactile cues in the two outer chambers.

-

Video tracking software.

-

Enadoline solution and vehicle control.

Procedure:

-

Pre-conditioning (Baseline Preference): On day 1, place each animal in the central chamber and allow free access to all three chambers for a set duration (e.g., 15-30 minutes). Record the time spent in each chamber to determine any initial preference.

-

Conditioning: This phase typically lasts for 4-8 days.

-

On drug conditioning days, administer Enadoline and confine the animal to one of the outer chambers (e.g., the initially non-preferred chamber) for a set period (e.g., 30 minutes).

-

On vehicle conditioning days, administer the vehicle and confine the animal to the opposite chamber for the same duration. The order of drug and vehicle administration should be counterbalanced across animals.

-

-

Post-conditioning (Preference Test): On the test day, place the animal in the central chamber with free access to all chambers (in a drug-free state). Record the time spent in each chamber for 15-30 minutes.

-

Data Analysis: A significant increase in the time spent in the drug-paired chamber during the post-conditioning test compared to the pre-conditioning baseline indicates a rewarding effect (Conditioned Place Preference). A significant decrease suggests an aversive effect (Conditioned Place Aversion).

Visualizations: Signaling Pathways and Workflows

Kappa-Opioid Receptor Signaling Pathway

Caption: Simplified Kappa-Opioid Receptor (KOR) signaling cascade initiated by Enadoline.

General Workflow for a Rodent Behavioral Study

Caption: A typical experimental workflow for a rodent behavioral study involving drug administration.

References

Using Enadoline to Model Psychotomimetic Effects in Animals: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enadoline (B54987) is a potent and selective kappa-opioid receptor (KOR) agonist that has been utilized in preclinical research to model the psychotomimetic effects observed in psychiatric disorders such as schizophrenia. Activation of KORs in the central nervous system is known to produce hallucinatory and dissociative states in humans, making KOR agonists like enadoline valuable tools for studying the neurobiology of psychosis and for the development of novel antipsychotic agents. These application notes provide detailed protocols and quantitative data for using enadoline to induce and study psychosis-like behaviors in animal models.

Data Presentation

The following tables summarize quantitative data from studies utilizing enadoline and other KOR agonists to model psychotomimetic effects in various animal models.

Table 1: Enadoline Dose-Response in Drug Discrimination Studies